2-Chloro-7-methylquinoxaline CAS number and properties
2-Chloro-7-methylquinoxaline CAS number and properties
An In-depth Technical Guide to 2-Chloro-7-methylquinoxaline
This technical guide provides a comprehensive overview of 2-Chloro-7-methylquinoxaline, a heterocyclic building block with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Identity and Properties
2-Chloro-7-methylquinoxaline is a substituted quinoxaline derivative. Its chemical structure consists of a fused pyrazine and benzene ring system, with a chlorine atom at the 2-position and a methyl group at the 7-position.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 90272-84-7[1][2][3] |
| Molecular Formula | C₉H₇ClN₂[1][2][3] |
| Molecular Weight | 178.62 g/mol [1][3] |
| Synonyms | 2-Chlor-7-methyl-chinoxalin, Quinoxaline, 2-chloro-7-methyl-[2][3] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 272.5 °C at 760 mmHg[2] |
| Density | 1.292 g/cm³[2] |
| Flash Point | 144.8 °C[2] |
| Refractive Index | 1.643[2] |
| Storage | 2-8°C, Keep in a dry and cool condition[1][2] |
Synthesis and Reactivity
Quinoxaline derivatives are valuable in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] The chloro-substituent at the 2-position of the quinoxaline ring is a key reactive site, making it a versatile intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.[4][6]
Applications in Drug Development
The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications.[5] 2-Chloro-7-methylquinoxaline serves as a crucial building block for the synthesis of biologically active compounds. The reactivity of the chlorine atom allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.[5]
Quinoxaline derivatives have been shown to exhibit their therapeutic effects through different mechanisms, including the inhibition of enzymes like topoisomerase II, which are critical for DNA replication in cancer cells.[5]
Experimental Protocols
While specific experimental protocols for 2-Chloro-7-methylquinoxaline were not found in the search results, the following sections provide representative methodologies for the synthesis and reaction of closely related quinoxaline derivatives.
General Synthesis of 2-Chloroquinolines
A general method for the preparation of 2-chloroquinolines involves the reaction of the corresponding 1-methylquinolin-2(1H)-one with a chlorinating agent.[7]
Reaction: 1-Methylquinolin-2(1H)-one → 2-Chloroquinoline
Reagents and Conditions:
-
Triphenylphosphine
-
Trichloroisocyanuric acid
-
Heat at 130-140 °C under an inert atmosphere (e.g., argon)[7]
Procedure:
-
A mixture of triphenylphosphine and trichloroisocyanuric acid is heated under an argon atmosphere.
-
The corresponding methylquinolin-2(1H)-one is added to the reaction mixture.
-
The mixture is heated at 130-140 °C for several hours.
-
After the reaction is complete, the mixture is dissolved in a suitable organic solvent (e.g., CH₂Cl₂) and neutralized with a base (e.g., triethylamine).
-
The product is purified using silica gel column chromatography.[7]
Caption: General workflow for the synthesis of 2-chloroquinoxalines.
Nucleophilic Substitution Reaction
The chlorine atom at the 2-position of 2-chloro-7-methylquinoxaline is susceptible to nucleophilic attack, allowing for the introduction of various substituents. A common reaction is the substitution with amines to form 2-aminoquinoxaline derivatives, which are often biologically active.
Reaction: 2-Chloroquinoxaline + Amine → 2-Aminoquinoxaline derivative
Reagents and Conditions:
-
2-Chloroquinoxaline
-
Substituted amine
-
Pyridine (as a base and solvent)
-
Conventional heating or microwave irradiation[8]
Procedure:
-
2-Chloroquinoxaline and the desired amine are dissolved in pyridine.
-
The reaction mixture is heated under reflux or subjected to microwave irradiation until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired 2-aminoquinoxaline derivative.[8]
Safety Information
2-Chloro-7-methylquinoxaline is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[1] P280: Wear protective gloves/protective clothing/eye protection/face protection[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1] |
Users should consult the full Safety Data Sheet (SDS) before handling this compound.
Logical Relationships in Drug Discovery
The development of new drugs based on the quinoxaline scaffold often follows a logical progression from a starting building block to a potential drug candidate.
Caption: Logical workflow for quinoxaline-based drug discovery.
References
- 1. 90272-84-7 | 2-Chloro-7-methylquinoxaline - Moldb [moldb.com]
- 2. 2-chloro-7-methylquinoxaline, CasNo.90272-84-7 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 7. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cpachem.com [cpachem.com]
